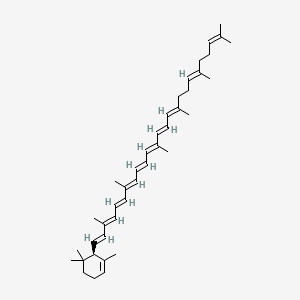

alpha-Zeacarotene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

alpha-Zeacarotene is a natural product found in Rosa villosa with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Biological Role

Alpha-zeacarotene (C40H58) is an important intermediate in the biosynthesis of carotenoids such as lycopene and beta-carotene. It has a unique structure characterized by a β-ionone ring at one end and a ζ-ionone ring at the other. The compound exhibits lipophilic properties, with a predicted logP value ranging from 9.66 to 15.27, indicating its low solubility in water .

Antioxidant Activity and Health Implications

This compound possesses antioxidant properties that help neutralize reactive oxygen species (ROS), thus mitigating oxidative stress linked to chronic diseases such as cardiovascular disorders and cancer. While research on this compound's antioxidant capacity is less extensive than that of other carotenoids, preliminary studies suggest it may provide similar protective effects .

Case Study: Cognitive Function and Alpha-Carotene

A study published in the American Journal of Clinical Nutrition found that higher levels of alpha-carotene in the blood were associated with improved cognitive function among older adults. Participants with elevated alpha-carotene levels exhibited better global cognition scores compared to those with lower levels, highlighting its potential role in cognitive health .

Agricultural Applications

This compound is also significant in agriculture, particularly in biofortification efforts aimed at enhancing the nutritional content of staple crops. By increasing the levels of carotenoids in crops like maize and rice, this compound can help combat vitamin A deficiency—a major public health issue in developing countries .

Table 1: Biofortification Potential of this compound

| Crop Type | Carotenoid Content (mg/kg) | Biofortification Method |

|---|---|---|

| Maize | 100-200 | Genetic Engineering |

| Rice | 50-100 | Conventional Breeding |

| Wheat | 30-60 | Genetic Engineering |

Industrial Applications

In addition to its health benefits, this compound has potential applications in the cosmetics industry due to its antioxidant properties. It can be incorporated into skincare formulations to protect against oxidative damage and support skin health . Furthermore, it is being explored for use in pharmaceuticals as a potential treatment for conditions related to oxidative stress, such as age-related macular degeneration .

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Cosmetics | Anti-aging skincare products |

| Pharmaceuticals | Supplements for oxidative stress |

| Food Industry | Nutritional supplements |

Innovations in Extraction and Utilization

Recent advancements in extraction techniques have improved the yield and bioactivity of this compound from plant sources. Methods such as supercritical fluid extraction (SFE) are being utilized to obtain high-purity carotenoid extracts, enhancing their effectiveness in dietary supplements and functional foods .

Future Research Directions

Future studies should focus on elucidating the specific biological roles of this compound and its interactions with other nutrients. Investigating its effects in clinical settings could provide insights into its efficacy for preventing or managing chronic diseases. Additionally, research into genetically modified organisms that produce higher levels of this compound may lead to more nutrient-dense crops, addressing nutritional deficiencies globally .

Análisis De Reacciones Químicas

Biosynthetic Reactions in Carotenoid Pathways

Alpha-zeacarotene is synthesized via the desaturation and isomerization of phytoene, a precursor in carotenoid biosynthesis. Key steps include:

-

Desaturation : Phytoene desaturase (PDS) introduces conjugated double bonds, converting phytoene into 9,15,9’-tri-cis-ζ-carotene. Subsequent action by ζ-carotene desaturase (ZDS) forms 7,9,7’,9’-tetra-cis-lycopene .

-

Isomerization : Carotenoid isomerase (CRTISO) converts cis-lycopene intermediates into all-trans-lycopene, a precursor for cyclic carotenoids like α- and β-carotene .

This compound’s structure—featuring one β-ionone and one ζ-ionone ring—positions it as a branch point in pathways leading to lutein (via ε-cyclization) or β-carotene (via β-cyclization) .

Enzymatic Interactions and Catalysis

The compound’s reactivity is tightly regulated by enzymes:

Studies highlight that genetic manipulation of these enzymes alters α-zeacarotene levels, enabling metabolic engineering for enhanced nutritional content in crops .

Oxidation and Degradation

This compound undergoes oxidation via radical-mediated pathways, similar to other carotenoids:

-

Radical scavenging : Its conjugated double-bond system stabilizes reactive oxygen species (ROS), though it is less studied than β-carotene or lycopene .

-

Degradation products : Oxidation yields apocarotenals and epoxides. For example, hydroxyl radicals (*OH) from Fenton reactions cleave its polyene chain, forming fragments like β-apo-10’-carotenal .

Comparative oxidative stability :

| Property | α-Zeacarotene | β-Carotene | Lycopene |

|---|---|---|---|

| LogP (lipophilicity) | 9.66–15.27 | 14.7 | 15.2 |

| Water solubility | 8.7e-14 mg/L | 0.006 mg/L | 0.001 mg/L |

| Primary oxidants | *OH, peroxyl radicals | *OH, O₂⁻ | Singlet oxygen |

Propiedades

Número CAS |

50657-19-7 |

|---|---|

Fórmula molecular |

C40H58 |

Peso molecular |

538.9 g/mol |

Nombre IUPAC |

(6R)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,19,23-decaenyl]-1,5,5-trimethylcyclohexene |

InChI |

InChI=1S/C40H58/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14,16,18-20,22-25,27-30,39H,13,15,17,21,26,31H2,1-10H3/b12-11+,22-14+,23-16+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+/t39-/m0/s1 |

Clave InChI |

IGABZIVJSNQMPZ-DWQNOKSTSA-N |

SMILES |

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)(C)C |

SMILES isomérico |

CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)(C)C |

SMILES canónico |

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)(C)C |

Sinónimos |

alpha-zeacarotene beta-zeacarotene zeacarotene zeacarotene, (6R)-isomer zeacarotene, (trans)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.